

A Technical Guide to Natural and Anthropogenic Iodine-129 in the Environment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iodine-129

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sources, distribution, and analysis of the long-lived radioisotope **Iodine-129** (I-129) in the environment. It delineates between natural and anthropogenic origins, presents quantitative data for comparative analysis, and details the experimental protocols for its detection and measurement.

Introduction to Iodine-129

Iodine-129 is a radioactive isotope of iodine with a half-life of 16.14 million years.^[1] It is naturally present in the environment at ultra-trace levels. However, human activities since the mid-20th century have led to a significant increase in its environmental inventory, making it a key tracer for oceanic and atmospheric processes, as well as a long-term consideration for radioactive waste management. Due to its long half-life and mobility in the environment, understanding the sources and distribution of I-129 is crucial for various scientific disciplines.^[1]

Sources of Iodine-129

The I-129 present in the environment originates from both natural and anthropogenic sources. While naturally occurring I-129 establishes a baseline, anthropogenic releases now dominate the global inventory.

Natural Sources

Natural I-129 is produced through two primary mechanisms:

- Cosmic Ray Spallation of Xenon: High-energy cosmic rays interact with xenon isotopes in the upper atmosphere, leading to the production of I-129.[1][2][3][4]
- Spontaneous Fission of Uranium-238: The spontaneous fission of naturally occurring Uranium-238 in the Earth's crust and oceans also contributes to the natural inventory of I-129.[1][4]

The total pre-anthropogenic global inventory of I-129 is estimated to be approximately 130 kg.[5]

Anthropogenic Sources

Human activities have released significant quantities of I-129 into the environment, far exceeding natural production levels. The primary anthropogenic sources include:

- Nuclear Fuel Reprocessing: The chemical processing of spent nuclear fuel from nuclear reactors is the largest source of I-129 released into the environment.[1][5][6] Major reprocessing plants in Sellafield (UK) and La Hague (France) have been the most significant contributors.[5] These facilities have released an estimated 5401 kg of I-129 into the atmosphere and ocean.[5]
- Nuclear Weapons Testing: Atmospheric nuclear weapons tests conducted primarily in the 1950s and 1960s introduced between 50 and 130 kg of I-129 into the stratosphere.[5] This I-129 has since been globally distributed.
- Nuclear Accidents: Accidents at nuclear power plants, such as the Chernobyl disaster, have also resulted in localized and regional releases of I-129.[3]

Quantitative Comparison of Iodine-129 Sources

The following tables summarize the quantitative data on the various sources of **Iodine-129** and their characteristic isotopic ratios.

Table 1: Estimated Global Inventory and Releases of **Iodine-129**

Source	Estimated Amount (kg)
Natural Inventory (Pre-anthropogenic)	~130[5]
Anthropogenic Releases	
Nuclear Fuel Reprocessing (total)	>5401[5]
- Sellafield (UK) & La Hague (France)	~90% of total reprocessing releases[5]
Atmospheric Nuclear Weapons Testing	50 - 130[5]
Chernobyl Accident	1.3 - 6[7]
Fukushima Accident	~1.2[8][9][10]

Table 2: Typical Isotopic Ratios of $^{129}\text{I}/^{127}\text{I}$ in Various Environmental Compartments

Environment/Source	Typical $^{129}\text{I}/^{127}\text{I}$ Ratio
Pre-nuclear Marine Hydrosphere	1.5×10^{-12} [7][11]
Pre-nuclear Lithosphere	10^{-15} - 10^{-14} [7]
Nuclear Weapons Testing Fallout	10^{-11} - 10^{-9} (terrestrial)[7]
Nuclear Fuel Reprocessing (near-field)	10^{-8} - 10^{-4} [7]
North Sea (influenced by reprocessing)	10^{-8} - 10^{-6} [11][12]
Contaminated Areas (e.g., Chernobyl)	up to 10^{-6} [7]

Experimental Protocols for Iodine-129 Analysis

The accurate measurement of I-129, particularly at the low concentrations characteristic of natural levels, requires sophisticated analytical techniques. The differentiation between natural and anthropogenic sources is primarily achieved by measuring the isotopic ratio of ^{129}I to the stable isotope ^{127}I .

Key Analytical Techniques

- **Accelerator Mass Spectrometry (AMS):** This is the most sensitive technique for measuring I-129, capable of detecting isotopic ratios as low as 10⁻¹⁵.^[13] AMS is the only method suitable for quantifying the pre-nuclear, natural levels of I-129.^{[6][13]}
- **Inductively Coupled Plasma Mass Spectrometry (ICP-MS):** While less sensitive than AMS, ICP-MS is a faster and more accessible technique. Advances in collision/reaction cell technology have improved its ability to measure I-129 by reducing isobaric interference from Xenon-129.^{[1][14]}
- **Neutron Activation Analysis (NAA):** This technique involves irradiating the sample with neutrons to convert I-129 to I-130, which has a shorter half-life and is more easily detected. NAA is suitable for samples with higher concentrations of I-129.^{[8][15]}
- **Gamma Spectrometry:** This method can be used for the direct measurement of I-129 in samples with relatively high concentrations, such as those from contaminated sites or biological samples that concentrate iodine.^{[16][17]}

Detailed Methodology: Iodine-129 Analysis by AMS

The following protocol outlines the key steps for the analysis of I-129 in environmental samples using Accelerator Mass Spectrometry.

4.2.1. Sample Preparation and Iodine Extraction

The goal of this stage is to isolate iodine from the sample matrix and convert it to a form suitable for AMS analysis, typically silver iodide (AgI).

- **Water Samples:**
 - Add a known amount of ¹²⁵I or ¹³¹I tracer to the water sample for yield determination.
 - Add a stable iodine carrier (e.g., KI or NaI) if the natural iodine concentration is low.
 - Acidify the sample and add a reducing agent (e.g., NaHSO₃) to convert all iodine species to iodide (I⁻).
 - Add an oxidizing agent (e.g., NaNO₂) to convert iodide to elemental iodine (I₂).

- Extract the elemental iodine into an organic solvent such as carbon tetrachloride or toluene.
- Back-extract the iodine into an aqueous solution containing a reducing agent.
- Precipitate the iodine as silver iodide (AgI) by adding silver nitrate (AgNO₃).
- Wash and dry the AgI precipitate.
- Soil and Sediment Samples:
 - Homogenize and dry the sample.
 - Perform alkaline fusion of the sample with NaOH or KOH to liberate iodine.
 - Leach the fused sample with water and neutralize with an acid.
 - Proceed with the oxidation, extraction, and precipitation steps as described for water samples.
- Biological Samples:
 - Lyophilize and homogenize the sample.
 - Combust the sample in an oxygen stream or perform alkaline fusion to release iodine.
 - Trap the volatilized iodine in an alkaline solution.
 - Proceed with the extraction and precipitation steps as described for water samples.

4.2.2. Target Preparation

- Mix the dried AgI precipitate with a high-purity metal powder, such as niobium (Nb) or silver (Ag), to improve conductivity and sputtering characteristics in the ion source.
- Press the mixture into a target holder (cathode) compatible with the AMS ion source.

4.2.3. AMS Measurement

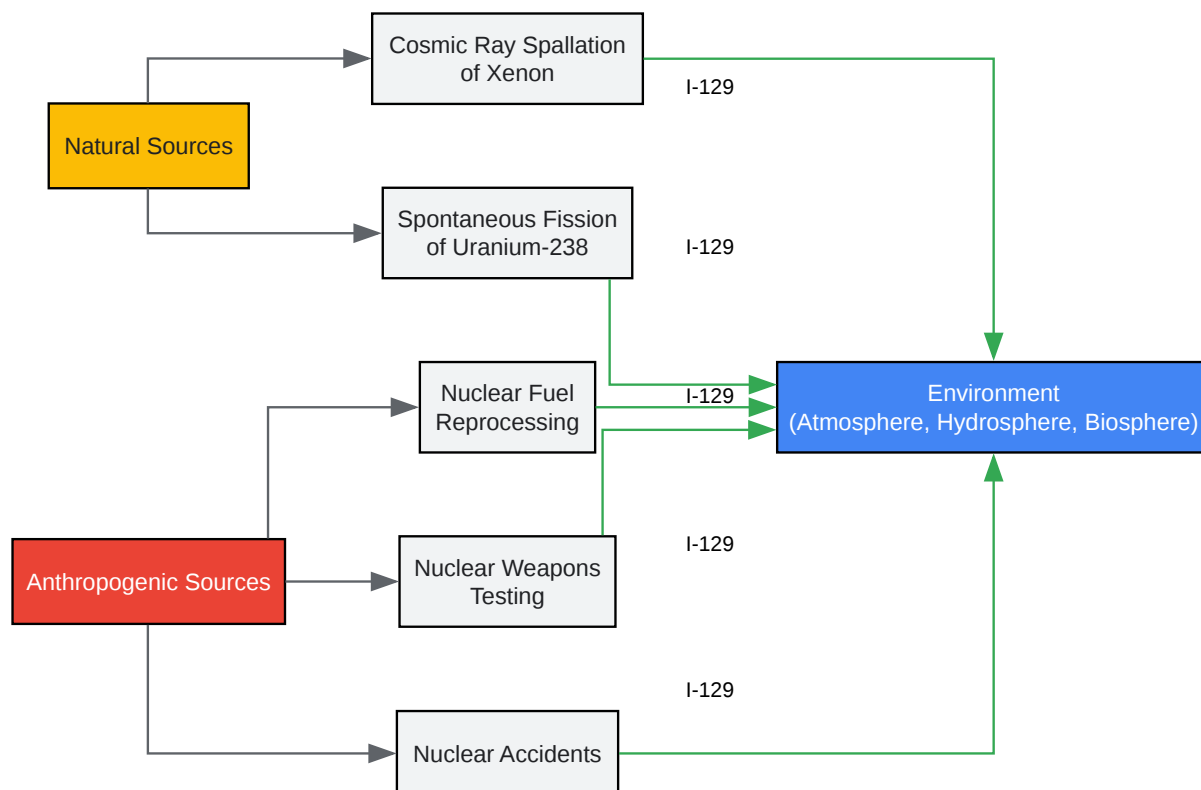
- Introduce the target into the cesium sputter ion source of the AMS system.
- Generate a beam of negative iodine ions (I^-).
- Accelerate the ions to high energies (MeV range) in a tandem accelerator.
- Strip the accelerated ions of several electrons in a gas or foil stripper to break up molecular isobars.
- Separate the ^{129}I and ^{127}I isotopes using a series of magnets and electrostatic analyzers.
- Detect the ^{127}I beam as a current in a Faraday cup and count individual ^{129}I ions in a particle detector.
- Calculate the $^{129}I/^{127}I$ ratio from the measured currents and counts, corrected for background and isotopic fractionation.

4.2.4. Quality Control

- Blanks: Process procedural blanks alongside samples to assess contamination introduced during sample preparation.
- Standards: Analyze standard reference materials with known $^{129}I/^{127}I$ ratios to ensure accuracy and precision.
- Yield Tracers: Use radioactive iodine isotopes (^{125}I or ^{131}I) to monitor the chemical yield of the extraction process.

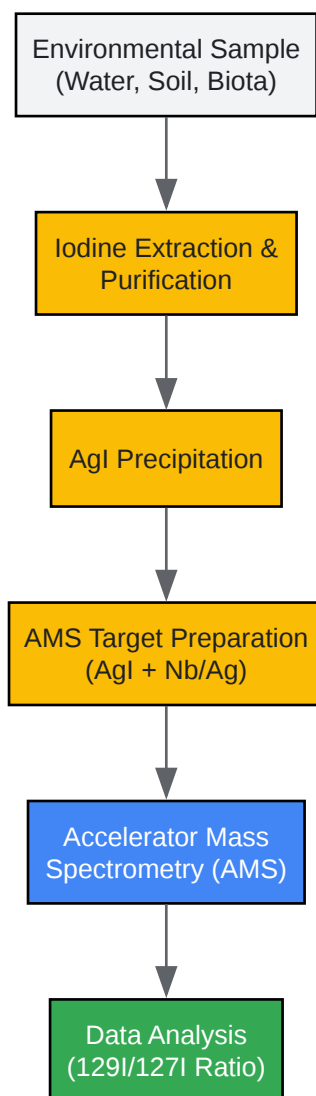
Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.



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Caption: Sources of **Iodine-129** in the environment.



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Caption: Experimental workflow for AMS analysis of I-129.

Conclusion

The environmental concentration of **Iodine-129** is a complex interplay of natural and anthropogenic sources. While natural production provides a low-level background, releases from nuclear fuel reprocessing, weapons testing, and accidents have significantly increased its global inventory. The distinct isotopic signatures of these sources allow for their differentiation and tracing in the environment. Advanced analytical techniques, particularly Accelerator Mass Spectrometry, are essential for the accurate quantification of I-129 at environmental levels. The methodologies and data presented in this guide provide a foundational resource for

researchers and professionals engaged in the study of environmental radioactivity and its implications.

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- To cite this document: BenchChem. [A Technical Guide to Natural and Anthropogenic Iodine-129 in the Environment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233664#natural-versus-anthropogenic-sources-of-iodine-129-in-the-environment]

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